molecular formula C16H15N3O2S B5417013 5-METHYL-N-{[2-(4-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE

5-METHYL-N-{[2-(4-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B5417013
M. Wt: 313.4 g/mol
InChI Key: ZLOZPRPXROXMSD-UHFFFAOYSA-N
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Description

5-METHYL-N-{[2-(4-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, an oxazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-{[2-(4-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where a nitrone reacts with a maleimide to form the isoxazole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-{[2-(4-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-METHYL-N-{[2-(4-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N-{[2-(4-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of the thiazole, oxazole, and carboxamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-3-5-12(6-4-10)16-18-13(9-22-16)8-17-15(20)14-7-11(2)21-19-14/h3-7,9H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOZPRPXROXMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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